5-Amino-4-fluoro-2-methylphenol;sulfuric acid
Description
5-Amino-4-fluoro-2-methylphenol;Sulfuric Acid is a compound combining a fluorinated phenolic derivative with sulfuric acid. The phenolic component, 5-Amino-4-fluoro-2-methylphenol (CAS: 122455-85-0), features an amino group, fluorine, and methyl substituents on a benzene ring . Sulfuric acid (H₂SO₄), a highly corrosive mineral acid with a molecular weight of 98.08 g/mol, is widely used in industrial processes such as fertilizer production, petroleum refining, and organic synthesis . The combination likely forms a sulfate salt or ester, enhancing solubility and reactivity.
Properties
IUPAC Name |
5-amino-4-fluoro-2-methylphenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.H2O4S/c1-4-2-5(8)6(9)3-7(4)10;1-5(2,3)4/h2-3,10H,9H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTNQSUCNTYVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)F.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4-Fluoro-2-methylphenol
Nitration is typically performed using a mixture of concentrated sulfuric and nitric acids. In a related process for 4-chloro-2-methyl-5-nitrophenol , nitration at 0°C with concentrated sulfuric acid (100 ml, 1877 mmol) and nitric acid (6 ml, 133 mmol) yielded a 95% conversion rate. For 4-fluoro-2-methylphenol, analogous conditions are expected to direct nitration to the 5-position due to steric and electronic effects.
Key Parameters
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Temperature: −5°C to 0°C to minimize side reactions.
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Acid ratio: Excess sulfuric acid acts as a catalyst and solvent.
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Isolation: Precipitation on ice followed by filtration yields the nitro intermediate.
Sulfonic Acid Ester Formation
Protecting the hydroxyl group via sulfonation prevents unwanted oxidation during subsequent steps. Methanesulfonic acid chloride or benzenesulfonic acid chloride are preferred sulfonating agents.
Sulfonation Reaction
In a protocol adapted for 4-chloro-2-methylphenol , the phenol reacts with methanesulfonic acid chloride in pyridine to form the sulfonate ester. For 4-fluoro-2-methylphenol:
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Combine 4-fluoro-2-methylphenol (1 mol) with methanesulfonic acid chloride (1 mol) in pyridine.
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Stir at 60–70°C for 2 hours.
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Isolate the sulfonate ester via extraction with diethyl ether.
Yield : 89–95% (based on analogous reactions).
Reductive Amination and Nitro Group Reduction
The nitro group in 5-nitro-4-fluoro-2-methylphenyl methanesulfonate is reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most efficient method.
Catalytic Hydrogenation
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Dissolve the nitro compound in methanol or ethanol.
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Add 10% Pd/C (3% Pd content) under hydrogen pressure (30 psi).
Reaction Conditions
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Temperature: 70–80°C.
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Catalyst loading: 5–10% by weight.
Yield : 85–90% (based on similar reductions).
Sulfuric Acid Salt Formation
The free base 5-amino-4-fluoro-2-methylphenol is highly oxidation-sensitive. Protonation with sulfuric acid stabilizes the compound.
Acid-Base Reaction
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Dissolve the free amine in ethanol or diethyl ether.
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Add 1.5 equivalents of concentrated sulfuric acid (dibasic) dropwise.
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Stir at room temperature for 1 hour.
Optimization
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Solvent choice: Ethanol enhances solubility and crystal purity.
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Stoichiometry: 1.5 equivalents of H₂SO₄ ensures complete protonation of both amine groups.
Purification and Characterization
Crystallization
The sulfate salt is recrystallized from hot ethanol to remove residual solvents and by-products.
Procedure
Analytical Data
Comparative Analysis of Synthetic Routes
| Step | Method A (Direct Nitration) | Method B (Sulfonate Protection) |
|---|---|---|
| Nitration Yield | 85% | 95% |
| Reduction Time | 6 hours | 4 hours |
| Salt Purity | 90% | 98% |
| Total Yield | 65% | 82% |
Method B, utilizing sulfonate protection, offers superior yields and purity by minimizing side reactions during nitration and reduction.
Industrial-Scale Considerations
Cost Optimization
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-fluoro-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
5-Amino-4-fluoro-2-methylphenol;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical drugs.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity and affect metabolic pathways .
Comparison with Similar Compounds
5-Amino-2,4-difluorophenol (CAS: 113512-71-3)
- Molecular Formula: C₆H₅F₂NO
- Molecular Weight : 145.11 g/mol
- Functional Groups: Amino, two fluorine atoms, phenolic hydroxyl.
- Key Differences :
- Contains two fluorine atoms (positions 2 and 4) vs. one fluorine (position 4) in the target compound.
- Lacks a methyl group, reducing steric hindrance.
- Lower molecular weight (145.11 vs. ~238.08 g/mol for the target compound’s sulfate form).
- Applications : Used in organic synthesis and as a building block for fluorinated pharmaceuticals .
3-Amino-4-hydroxybenzenesulfonic Acid (CAS: 98-37-3)
- Molecular Formula: C₆H₇NO₄S
- Molecular Weight : 189.19 g/mol
- Functional Groups: Amino, hydroxyl, sulfonic acid.
- Key Differences: Sulfonic acid group replaces the phenolic hydroxyl, increasing acidity (pKa ~1–2 vs. ~10 for phenols). No fluorine or methyl substituents. Higher thermal stability due to sulfonic acid’s strong ionization.
- Applications : Intermediate in dye and surfactant manufacturing .
4-Amino-2-fluoro-5-methoxybenzoic Acid (CAS: 1001346-91-3)
- Molecular Formula: C₈H₈FNO₃
- Molecular Weight : 185.16 g/mol
- Functional Groups: Amino, fluorine, methoxy, carboxylic acid.
- Key Differences: Carboxylic acid group introduces higher water solubility compared to phenolic derivatives. Methoxy group (electron-donating) vs. methyl (electron-neutral) alters electronic properties. Potential for diverse biological activity due to dual fluorinated and carboxylated structure .
5-(4-Fluorophenyl)-1H-imidazol-2-amine
- Molecular Formula : C₉H₈FN₃
- Molecular Weight : 177.18 g/mol
- Functional Groups: Fluorophenyl, imidazole, amino.
- Key Differences: Heterocyclic imidazole ring replaces the benzene ring, altering aromaticity and hydrogen-bonding capacity. No hydroxyl or sulfuric acid groups, reducing acidity.
- Applications : Investigated as a NaV1.7 inhibitor for pain management .
Comparative Data Table
*Assumed sulfate salt formula: C₇H₇FNO·H₂SO₄.
Research Findings and Industrial Relevance
- Acidity and Reactivity: The sulfuric acid component in the target compound enhances acidity, making it more reactive in alkylation and sulfonation reactions compared to non-sulfated analogs .
- Biological Activity: Fluorinated phenols and sulfonamides exhibit antimicrobial and anticancer properties, though the target compound’s specific bioactivity remains understudied .
- Environmental Impact : Sulfuric acid’s role in industrial processes necessitates careful handling due to corrosion and toxicity risks .
Biological Activity
5-Amino-4-fluoro-2-methylphenol; sulfuric acid (CAS No. 350482-02-9) is a compound notable for its diverse biological activities and applications in medicinal chemistry, biochemistry, and industrial processes. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHFNO·HSO. Its structure features an amino group (-NH), a fluorine atom (F), and a methyl group (-CH) attached to a phenolic ring, which contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of 5-Amino-4-fluoro-2-methylphenol; sulfuric acid typically involves:
- Nitration of 4-fluoro-2-methylphenol : Introduction of a nitro group.
- Reduction : Converting the nitro group to an amino group.
- Reaction with sulfuric acid : Formation of the sulfate salt.
This multi-step process requires careful control of conditions such as temperature and pH to achieve high yields and purity.
The biological activity of 5-Amino-4-fluoro-2-methylphenol; sulfuric acid is primarily attributed to its ability to interact with specific biomolecules, influencing various biochemical pathways. The amino group facilitates hydrogen bonding with enzymes and receptors, while the fluorine atom enhances stability and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Enzyme Interaction Studies
5-Amino-4-fluoro-2-methylphenol; sulfuric acid has been used in proteomics research to study enzyme interactions. It can act as an inhibitor or activator for specific enzymes, affecting metabolic pathways related to disease processes such as cancer and diabetes .
Case Studies
- Antibacterial Activity : A systematic study evaluated the antibacterial effects of 5-Amino-4-fluoro-2-methylphenol against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential for antibiotic development.
- Cancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines (IC50 values ranging from 146 nM to 10 µM). These findings highlight its potential as a lead compound in anticancer drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-Amino-4-fluoro-2-methylphenol | Antimicrobial, anticancer | Fluorine substitution enhances activity |
| 2-Fluoro-5-hydroxy-4-methylaniline | Moderate antibacterial | Hydroxyl group presence |
| 4-Amino-5-fluoro-2-hydroxytoluene | Anticancer | Hydroxyl group increases solubility |
Q & A
Q. What are the optimal catalytic conditions for synthesizing derivatives of 5-amino-4-fluoro-2-methylphenol using sulfuric acid-based catalysts?
Methodological Answer: Solid acid catalysts like alumina sulfuric acid (ASA) or molybdate sulfuric acid (MSA) are preferred for synthesizing aromatic amines and heterocyclic derivatives. For instance, ASA (10–15 mol%) in ethanol under reflux conditions achieves high yields (85–95%) in condensation reactions involving aldehydes and 1,3-diketones . Solvent selection is critical: ethanol maximizes protonation of intermediates while minimizing side reactions. Catalyst recycling (3–5 cycles) is feasible without significant activity loss, as demonstrated in ASA-mediated Pechmann condensations .
Q. How does the fluorine substituent in 5-amino-4-fluoro-2-methylphenol influence its reactivity in acid-catalyzed reactions?
Methodological Answer: The fluorine atom at the 4-position acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent positions. In ASA-catalyzed alkylation or cyclization reactions, this increases the rate of imine intermediate formation (e.g., in gem-bisamide synthesis) . However, steric hindrance from the methyl group at the 2-position may reduce nucleophilic attack at the 5-amino site. Computational modeling (DFT) is recommended to quantify electronic effects and guide substituent optimization .
Q. What analytical techniques are most reliable for characterizing sulfuric acid adducts of 5-amino-4-fluoro-2-methylphenol?
Methodological Answer:
- NMR : NMR resolves fluorine-environment changes post-sulfonation.
- FT-IR : Sulfate stretching vibrations (1050–1200 cm) confirm adduct formation .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., over-sulfonated species) using reverse-phase C18 columns and 0.1% formic acid in acetonitrile/water .
- TGA : Assesses thermal stability of the sulfuric acid complex, critical for reaction scalability .
Advanced Research Questions
Q. How can reaction parameters be optimized to resolve contradictions in reported yields for sulfonation of 5-amino-4-fluoro-2-methylphenol?
Methodological Answer: Contradictions often arise from variations in acid strength (e.g., HSO vs. ASA) or solvent polarity. For example, ASA in ethanol yields 92% sulfonation at 80°C, while HSO in water gives 78% due to hydrolysis . Design a DoE (Design of Experiments) approach:
Q. What mechanisms explain the chemoselectivity of sulfuric acid catalysts in multi-component reactions involving 5-amino-4-fluoro-2-methylphenol?
Methodological Answer: ASA and MSA activate carbonyl groups via Brønsted acid sites, directing reactivity toward imine/amide formation over competing pathways. For example, in Biginelli reactions, ASA stabilizes the keto-enol tautomer of 1,3-diketones, favoring cyclocondensation with aldehydes and urea . Kinetic studies (e.g., in situ IR) reveal rate-limiting steps: ASA accelerates imine dehydration (ΔG reduced by 15–20 kJ/mol vs. HSO) .
Q. How can green chemistry principles be applied to scale up sulfuric acid-mediated syntheses of 5-amino-4-fluoro-2-methylphenol derivatives?
Methodological Answer:
- Solvent-free conditions : Xanthan sulfuric acid (XSA) achieves 89% yield in Pechmann condensations at 50°C, reducing waste .
- Microwave-assisted synthesis : Nano-ASA reduces reaction time from 6 hours to 25 minutes (80% yield) .
- Waste minimization : Acid recovery systems (e.g., capture pans in alkylation units) retain >97% sulfuric acid post-reaction, validated via gravimetric analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
